6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline is a complex organic compound with the molecular formula C18H13N3O8 and a molecular weight of 399.31 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, nitro, and benzodioxole groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the tyrosine kinase c-Met, which plays a crucial role in cancer cell signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling . This inhibition can lead to reduced cancer cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,7-Dimethoxy-4-nitro-3-(6-nitro-2H-1,3-benzodioxol-5-yl)quinoline include:
6,7-Dimethoxy-4-anilinoquinolines: These compounds also possess a quinoline core with methoxy groups and have shown potent inhibitory activity against c-Met.
Quinoline, 6,7-dimethoxy-4-(4-nitrophenoxy): This compound is related to cabozantinib and has potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
669769-62-4 |
---|---|
Molekularformel |
C18H13N3O8 |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3O8/c1-26-14-4-10-12(5-15(14)27-2)19-7-11(18(10)21(24)25)9-3-16-17(29-8-28-16)6-13(9)20(22)23/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GRWXRGAIBNTVTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.